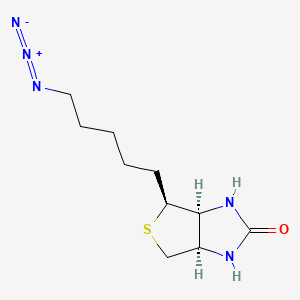

Biotin-C5-Azide

Description

The exact mass of the compound DecarboxyBiotin-N3 is 255.11538136 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDCRNNAOYVBRW-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-C5-Azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C5-Azide is a biotinylating reagent that incorporates a five-carbon spacer arm and a terminal azide functional group. This molecule is a cornerstone in the field of bioconjugation and chemical biology, primarily utilized in "click chemistry" reactions. The azide group allows for a highly specific and efficient covalent reaction with alkyne-containing molecules, enabling the selective labeling and detection of a wide array of biomolecules, including proteins, nucleic acids, and glycans. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of key processes.

Chemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1260586-88-6 | [1][2] |

| Molecular Formula | C₁₀H₁₇N₅OS | [2][3][4] |

| Molecular Weight | 255.34 g/mol | |

| Appearance | Crystalline solid | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | |

| Storage and Stability | Store at -20°C for long-term stability (≥ 2 years). For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | |

| Synonyms | DecarboxyBiotin-N3, (3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

Synthesis of this compound

Proposed Synthetic Pathway:

-

Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Biotin-NHS ester.

-

Amide Coupling: The Biotin-NHS ester is then reacted with 5-azidopentylamine in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to form the desired this compound product.

-

Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity.

Experimental Protocols

This compound is a versatile reagent for two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO or water, depending on its solubility.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.

-

Add the this compound stock solution to a final concentration of 10-100 µM.

-

Add the copper-chelating ligand to a final concentration of 100-500 µM.

-

Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized depending on the specific protein and desired labeling efficiency.

-

-

Quenching and Purification:

-

The reaction can be quenched by adding a chelating agent like EDTA.

-

Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity purification.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-biotin conjugate. For labeling with this compound, the biomolecules of interest would need to be metabolically labeled with a cyclooctyne-containing precursor. The following is a general protocol for SPAAC.

Materials:

-

Live cells with azide-functionalized biomolecules

-

Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)

-

Cell culture medium

-

PBS

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency. If metabolic labeling is required to introduce the azide group, perform this step according to the appropriate protocol for the specific azide-containing precursor.

-

-

Labeling Reaction:

-

Prepare a stock solution of the cyclooctyne-biotin conjugate in a biocompatible solvent like DMSO.

-

Dilute the cyclooctyne-biotin conjugate in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the medium containing the cyclooctyne-biotin conjugate to the cells.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

-

-

Washing and Analysis:

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

The biotin-labeled cells are now ready for downstream applications such as fixation, permeabilization, and detection with streptavidin conjugates.

-

Visualizations

Chemical Structure of this compound

Caption: General structure of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway

Caption: CuAAC reaction for biotinylating a biomolecule.

Experimental Workflow for Biomolecule Labeling

Caption: Workflow for labeling and detecting biomolecules.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-C5-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Biotin-C5-Azide, a key reagent in the field of bioconjugation and chemical biology. Leveraging the power of click chemistry, this compound enables the efficient and specific labeling of biomolecules for a wide range of applications, from proteomics research to drug development.

Introduction to this compound and Click Chemistry

This compound is a biotinylation reagent that incorporates an azide functional group, making it an ideal partner for click chemistry reactions.[1][2] Click chemistry refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible.[1][2] The two primary forms of click chemistry utilized with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the biotin moiety and a target molecule containing a corresponding alkyne or strained alkyne group.[1]

The biotin label itself is a small, water-soluble vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins. This high-affinity binding is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Mechanism of Action: Two Powerful Chemistries

This compound's versatility stems from its ability to participate in two distinct yet related click chemistry reactions. The choice between these methods often depends on the specific experimental context, particularly the tolerance of the biological system to a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which dramatically accelerates the rate of the 1,3-dipolar cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.

The key steps of the CuAAC mechanism involving this compound are as follows:

-

Formation of the Copper-Acetylide Complex: The Cu(I) catalyst first coordinates with the terminal alkyne on the target molecule to form a copper-acetylide intermediate.

-

Activation of the Azide: The copper-acetylide complex then reacts with the azide group of this compound.

-

Cycloaddition and Ring Formation: A six-membered copper-containing intermediate is formed, which then undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole ring.

-

Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to participate in further catalytic cycles.

Due to the potential for cellular toxicity associated with copper, various ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) catalyst and minimize damage to biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper cytotoxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is also known as "copper-free click chemistry." SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.

The mechanism of SPAAC is driven by the high ring strain of the cyclooctyne. This inherent strain is released upon the [3+2] cycloaddition with the azide group of this compound, leading to the formation of a stable triazole linkage without the need for a metal catalyst. This makes SPAAC an ideal choice for in vivo and live-cell labeling applications.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Cu(I) | None | |

| Typical Alkyne | Terminal Alkyne | Cyclooctynes (e.g., DBCO, BCN) | |

| Biocompatibility | Potentially cytotoxic due to copper; can be mitigated with ligands. | Generally considered highly biocompatible and suitable for live-cell imaging. | |

| Reaction Environment | Aqueous buffers, wide pH range (4-11) | Aqueous buffers, physiological conditions |

| Reaction Partner (Cyclooctyne) | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | References |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | |

| Dibenzocyclooctyne (DBCO) | ~0.1 | |

| Monofluorocyclooctyne (MFCO) | Varies, generally fast |

Experimental Protocols

The following are detailed methodologies for the use of this compound in common bioconjugation experiments.

Protein Labeling via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand

-

Sodium ascorbate

-

DMSO (for dissolving reagents)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).

-

Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Verification:

-

Confirm biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

-

Cell Surface Labeling via SPAAC

This protocol details the labeling of cell surface glycans metabolically engineered to display azide groups, using a DBCO-biotin conjugate (formed by reacting this compound with a DBCO-containing linker prior to labeling, or by using a commercially available DBCO-biotin). For the purpose of this guide, we will assume the use of a pre-conjugated DBCO-biotin reagent for simplicity.

Materials:

-

Cells with azide-modified surface molecules

-

DBCO-biotin

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled streptavidin for detection

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells under conditions that promote the incorporation of the azide-modified precursor into cell surface biomolecules.

-

Harvest the cells and wash them twice with ice-cold PBS.

-

-

Labeling Reaction:

-

Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 x 10⁶ cells/mL.

-

Add DBCO-biotin to a final concentration of 10-100 µM.

-

Incubate the cells at 4°C for 30-60 minutes with gentle agitation. Incubation at room temperature or 37°C can also be performed, but may lead to internalization of the label.

-

-

Washing:

-

After incubation, wash the cells three times with ice-cold PBS to remove unreacted DBCO-biotin.

-

-

Detection:

-

Resuspend the labeled cells in a buffer containing a fluorescently labeled streptavidin conjugate.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove unbound streptavidin.

-

-

Analysis:

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the biotinylated cell surface molecules.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows described in this guide.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental Workflow for Protein Labeling via CuAAC.

Caption: Experimental Workflow for Cell Surface Labeling via SPAAC.

Conclusion

This compound is a powerful and versatile tool for the specific and efficient biotinylation of biomolecules. Its compatibility with both CuAAC and SPAAC click chemistry reactions provides researchers with the flexibility to choose the most appropriate method for their specific application, whether it be in vitro bioconjugation or in vivo live-cell imaging. A thorough understanding of the underlying mechanisms of action and careful optimization of experimental protocols are crucial for achieving successful and reproducible results in the exciting and rapidly advancing field of chemical biology.

References

Biotin-C5-Azide: A Technical Guide to a Versatile Bioconjugation Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C5-Azide is a key reagent in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin, a C5 linker to provide spatial separation, and a terminal azide group for covalent attachment via "click chemistry." This guide provides an in-depth overview of the core features, advantages, and experimental applications of this compound, tailored for professionals in life sciences and drug development.

The primary utility of this compound lies in its ability to participate in highly specific and efficient bioorthogonal reactions.[1] These reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allow for the covalent labeling of biomolecules such as proteins, DNA, and RNA in complex biological samples with minimal side reactions.[2][3] This specificity is crucial for applications ranging from the identification and isolation of post-translationally modified proteins to the construction of antibody-drug conjugates (ADCs).[4][5]

Core Features and Chemical Properties

This compound is a relatively small molecule designed for optimal performance in bioconjugation workflows. The C5 linker arm provides flexibility and reduces potential steric hindrance between the biotin and the target molecule, ensuring accessibility for streptavidin binding.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₅OS | |

| Molecular Weight | 255.34 g/mol | |

| Purity | >96% (Typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO and DMF | |

| Appearance | Off-white to slightly orange amorphous solid or oil | |

| Storage Conditions | -20°C, protect from light |

Key Advantages in Bioconjugation

The use of this compound offers several distinct advantages for researchers:

-

High Specificity: The azide group's reactivity is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, thus minimizing off-target labeling.

-

High Efficiency: Click chemistry reactions are known for their high yields and rapid reaction rates under mild, aqueous conditions, making them suitable for a wide range of biological applications.

-

Versatility: this compound can be used to label a wide variety of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans. This versatility extends to its compatibility with different click chemistry modalities, including copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions.

-

Strong Affinity: The biotin tag provides a robust and well-characterized handle for the detection, purification, and immobilization of labeled molecules through its exceptionally strong interaction with streptavidin.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound. Optimization may be required depending on the specific protein and experimental context.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 40 mM in water) or Sodium Ascorbate (e.g., 300 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

1.5 mL microfuge tubes

-

Vortexer and centrifuge

Methodology:

-

Sample Preparation: In a microfuge tube, dilute the alkyne-modified protein to the desired concentration in a suitable reaction buffer.

-

Reagent Addition: Add the click chemistry reagents to the protein solution in the following order, vortexing briefly after each addition:

-

This compound to a final concentration of 100-200 µM.

-

TBTA to a final concentration of 100-200 µM.

-

CuSO₄ to a final concentration of 1-2 mM.

-

TCEP or Sodium Ascorbate to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) state.

-

-

Reaction Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light. The incubation time may be optimized for specific applications.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.

-

Downstream Processing: The biotinylated protein is now ready for downstream applications such as:

-

Purification: Using streptavidin-coated beads to isolate the labeled protein.

-

Detection: Via Western blot using streptavidin-HRP conjugates.

-

Quantification: Through various assay formats.

-

Visualizing Workflows and Mechanisms

To better illustrate the application of this compound, the following diagrams depict a typical experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow using this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound stands out as a powerful and versatile tool in the modern life scientist's toolkit. Its compatibility with click chemistry provides a robust method for the specific and efficient labeling of biomolecules. The key advantages of high specificity, efficiency, and the strong biotin-streptavidin interaction make it an indispensable reagent for a wide array of applications, from basic research to the development of novel therapeutics and diagnostics. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers to harness the full potential of this compound in their experimental designs.

References

The Pivotal Role of the C5 Spacer in Biotin-C5-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and molecular biology, the strategic use of chemical tools is paramount for elucidating complex biological processes and accelerating drug discovery. Among these tools, Biotin-C5-Azide has emerged as a versatile and powerful reagent. Its utility stems from the synergistic interplay of its three core components: the high-affinity biotin tag, the reactive azide handle for bioorthogonal chemistry, and, critically, the often-underestimated C5 spacer that links them. This in-depth technical guide provides a comprehensive examination of the role of the C5 spacer in this compound, offering insights into its impact on experimental outcomes and providing detailed protocols for its application.

The Molecular Architecture of this compound

This compound is a chemical entity meticulously designed for functionality. It comprises three key moieties:

-

Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). This robust interaction forms the basis of numerous detection, purification, and immobilization assays.

-

Azide Group (-N₃): A bioorthogonal functional group that enables covalent ligation to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1]

-

C5 Spacer: A five-carbon aliphatic chain that physically separates the biotin and azide groups. This spacer is crucial for ensuring that both terminal groups can function optimally without interfering with each other.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1260586-88-6[2][3][4] |

| Molecular Formula | C₁₀H₁₇N₅OS[5] |

| Molecular Weight | 255.34 g/mol |

| Synonyms | DecarboxyBiotin-N3 |

The Critical Function of the C5 Spacer: Overcoming Steric Hindrance

The primary and most critical role of the C5 spacer is to mitigate steric hindrance. The biotin-binding pocket of streptavidin is located deep within the protein structure. When a biotinylated molecule is attached to a larger entity, such as a protein, a cell surface, or a solid support, the biotin moiety can be sterically shielded, preventing efficient binding by streptavidin.

The C5 spacer arm extends the biotin molecule away from its point of attachment, making it more accessible to the binding pocket of streptavidin. This increased accessibility leads to a more efficient and robust interaction, which is critical for the sensitivity and reliability of downstream applications.

Theoretical models and experimental data suggest that the length of the spacer arm can significantly influence the binding of streptavidin. Longer spacers can facilitate the formation of thicker, multi-layered protein assemblies on a surface, while shorter spacers may be more suitable for creating a well-defined monolayer of accessible binding sites. However, excessively long or bulky spacers can also, in some contexts, lead to a decrease in the amount of specifically adsorbed streptavidin.

Applications in Research and Drug Development

The unique properties of this compound, particularly the accessibility provided by the C5 spacer, make it an invaluable tool in a variety of applications:

-

Chemical Proteomics: this compound is widely used to identify and characterize protein-protein interactions and post-translational modifications. In a typical workflow, a protein of interest is metabolically or chemically labeled with an alkyne-containing probe. Subsequent reaction with this compound via click chemistry attaches a biotin tag, enabling the enrichment and identification of the protein and its binding partners using streptavidin-based affinity purification.

-

Proximity Labeling (BioID): In proximity labeling techniques like BioID, a promiscuous biotin ligase is fused to a protein of interest. While not a direct application of this compound, the principles of biotin-streptavidin interaction and the importance of accessibility are central. This compound can be used in complementary approaches to validate interactions identified through BioID.

-

Cellular Imaging: By conjugating this compound to a fluorescently labeled alkyne, researchers can visualize the localization of specific biomolecules within cells. The strong biotin-streptavidin interaction allows for signal amplification, enhancing the sensitivity of imaging experiments.

-

Drug Target Identification: this compound can be used to "fish" for the cellular targets of a drug candidate. If a drug is modified with an alkyne group, it can be introduced to cells or cell lysates. The drug-target complexes can then be labeled with this compound, followed by affinity purification and identification of the bound proteins.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and experimental setups.

Materials:

-

Alkyne-modified protein in a compatible buffer (e.g., PBS, HEPES; avoid Tris buffers which can chelate copper).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Microcentrifuge tubes.

-

Incubator or shaker.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the biotin-azide is typically used (e.g., 10-50 fold excess).

-

Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves reaction efficiency and reduces protein damage.

-

Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein/biotin-azide mixture. The final concentration of copper is typically in the range of 100-500 µM.

-

Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Gentle shaking or rotation can improve reaction efficiency.

-

Purification: Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

-

Validation: Confirm successful biotinylation using techniques such as a dot blot or Western blot with streptavidin-HRP, or by mass spectrometry.

Visualizing Workflows and Concepts

To aid in the understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.

Conclusion

The C5 spacer in this compound is not merely a passive linker but an active contributor to the success of bioorthogonal labeling and detection experiments. By providing the necessary spatial separation between the biotin and azide functionalities, it overcomes steric hindrance, ensuring efficient streptavidin binding and enabling the azide group to participate effectively in click chemistry reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the role of this spacer is essential for designing robust experiments, interpreting results accurately, and fully harnessing the power of this versatile chemical tool to advance our understanding of biology and the development of new therapeutics.

References

An In-Depth Technical Guide to Biotin-C5-Azide in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of bioorthogonal chemistry, the ability to specifically label and visualize biomolecules in their native environment is paramount. Biotin-C5-Azide has emerged as a crucial tool for achieving this, enabling researchers to tag and isolate alkyne-modified proteins, nucleic acids, glycans, and lipids. This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications in biological research.

Core Concepts: The Chemistry of this compound

This compound is a biotinylation reagent that contains a terminal azide group. This azide moiety allows for its covalent attachment to molecules containing an alkyne group through a highly efficient and specific reaction known as an azide-alkyne cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[1][2]

The structure of this compound consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust affinity purification and detection of labeled molecules.[3]

-

C5 Linker: A five-carbon spacer that provides flexibility and reduces steric hindrance between the biotin and the target molecule.

-

Azide Group (-N3): The reactive handle that participates in the cycloaddition reaction with an alkyne.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H17N5OS | [4][5] |

| Molecular Weight | 255.34 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >98% (HPLC) | |

| Solubility | DMSO: 100 mg/mL (391.63 mM) | |

| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. |

Reaction Mechanisms: CuAAC and SPAAC

This compound can be conjugated to alkyne-containing molecules via two primary bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide of this compound and a terminal alkyne on the target molecule. The reaction is typically fast and high-yielding. However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications, although ligands like THPTA can help mitigate this toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it ideal for applications in living systems. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental context. A comparative study in O-GlcNAc proteomics revealed that CuAAC with a biotin-alkyne probe identified a higher number of putative O-GlcNAc modified proteins compared to SPAAC with a biotin-DIBO-alkyne probe (229 vs. 188 proteins), suggesting higher labeling efficiency and accuracy for in vitro applications.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Potentially cytotoxic, requires ligands for in vivo use. | Highly biocompatible, suitable for live-cell imaging. |

| Reaction Kinetics | Generally faster. | Dependent on the cyclooctyne used, can be very rapid. |

| Reaction Components | Azide, terminal alkyne, Cu(I) source, reducing agent, ligand. | Azide, strained cyclooctyne (e.g., DBCO, BCN). |

| Typical Applications | In vitro labeling, proteomics, fixed-cell imaging. | Live-cell imaging, in vivo studies. |

Experimental Workflows and Protocols

The versatility of this compound allows for its use in a variety of experimental workflows to label and analyze biomolecules.

Metabolic Labeling of Glycoproteins

One powerful application of this compound is in the metabolic labeling of glycans. Cells are first incubated with an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into glycoproteins. The azide-labeled glycoproteins can then be reacted with an alkyne-biotin conjugate (via CuAAC or SPAAC) for subsequent enrichment and identification by mass spectrometry.

Detailed Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the general steps for labeling alkyne-modified proteins in a cell lysate with this compound using a CuAAC reaction.

Materials:

-

Cell lysate containing alkyne-modified proteins in a non-amine-containing buffer (e.g., PBS).

-

This compound stock solution (10 mM in DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in 4:1 t-butanol/DMSO).

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water).

-

Streptavidin agarose beads for enrichment.

Procedure:

-

Prepare the cell lysate: Adjust the protein concentration of the cell lysate to 1-2 mg/mL in PBS.

-

Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing after each addition:

-

Cell lysate (e.g., 500 µL).

-

This compound stock solution to a final concentration of 100 µM.

-

TCEP stock solution to a final concentration of 1 mM.

-

TBTA stock solution to a final concentration of 100 µM.

-

CuSO4 stock solution to a final concentration of 1 mM.

-

-

Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

-

Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.

-

Pellet and Wash: Centrifuge the mixture to pellet the proteins. Wash the protein pellet with ice-cold methanol to remove excess reagents.

-

Enrichment: Resuspend the protein pellet in a buffer compatible with streptavidin affinity purification (e.g., RIPA buffer). Add streptavidin agarose beads and incubate to capture the biotinylated proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins from the beads using a buffer containing a high concentration of free biotin or by using denaturing conditions.

-

Downstream Analysis: The enriched proteins can be analyzed by SDS-PAGE and Western blotting or identified by mass spectrometry.

Proximity-Dependent Biotinylation (BioID) for Protein-Protein Interaction Studies

BioID is a powerful technique for identifying protein-protein interactions in living cells. In a modified BioID workflow, a protein of interest can be fused with an enzyme that incorporates an alkyne-containing amino acid into neighboring proteins. These alkyne-tagged proteins can then be labeled with this compound via click chemistry for subsequent identification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Handling | Avoid inhalation of dust. Handle in a well-ventilated area. |

| Storage | Store at -20°C in a dry, dark place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a versatile and powerful tool for researchers in bioorthogonal chemistry. Its ability to efficiently label a wide range of biomolecules through both copper-catalyzed and strain-promoted azide-alkyne cycloadditions makes it an indispensable reagent for studying complex biological processes. By understanding its chemical properties, reaction mechanisms, and appropriate handling procedures, scientists can effectively leverage this compound to advance their research in areas such as proteomics, glycomics, and drug development.

References

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1260586-88-6 | MOLNOVA [molnova.com]

- 5. This compound | C10H17N5OS | CID 164512772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Molecular Interactions: A Technical Guide to Biotin-C5-Azide Applications

For Researchers, Scientists, and Drug Development Professionals

Biotin-C5-Azide has emerged as a powerful and versatile tool in the field of molecular biology, enabling researchers to unravel complex biological processes with high precision. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility in chemical proteomics, the study of post-translational modifications (PTMs), and the elucidation of signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate its practical implementation in the laboratory.

The Power of Bioorthogonal Chemistry: Click Reactions with this compound

At the heart of this compound's functionality lies its participation in bioorthogonal "click" chemistry reactions. The azide group of this compound reacts specifically and efficiently with alkyne-modified biomolecules, forming a stable triazole linkage. This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a metal catalyst in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1] This high degree of specificity allows for the precise labeling of target molecules within complex biological systems without interfering with native cellular processes.[1]

Once a biomolecule is "clicked" with this compound, the biotin tag serves as a high-affinity handle for detection and enrichment. The remarkably strong and stable interaction between biotin and streptavidin (or its analogues like avidin and NeutrAvidin) is exploited for the efficient capture and purification of the labeled molecules.[2]

Core Applications in Molecular Biology

The versatility of the this compound system has led to its widespread adoption in a multitude of molecular biology applications.

Chemical Proteomics for Target Identification and Drug Discovery

A primary application of this compound is in chemical proteomics, a field focused on identifying the protein targets of small molecules and drugs. In a typical workflow, a small molecule of interest is functionalized with an alkyne group to create a chemical probe. This probe is then introduced to a cellular lysate or live cells, where it interacts with its protein targets. Following this interaction, this compound is added, and a click reaction is initiated to biotinylate the probe-protein complexes. These complexes can then be enriched using streptavidin-coated beads, separated from the rest of the proteome, and the captured proteins identified by mass spectrometry.[3][4] This approach is invaluable for validating drug targets, understanding mechanisms of action, and identifying off-target effects.

Profiling Post-Translational Modifications (PTMs)

This compound is instrumental in the study of various PTMs, such as S-palmitoylation, glycosylation, and phosphorylation. By metabolically incorporating alkyne-modified precursors of these modifications into cellular pathways, researchers can specifically label proteins carrying the PTM of interest. Subsequent click reaction with this compound allows for the enrichment and identification of these modified proteins, providing insights into their roles in health and disease. For instance, alkyne-modified fatty acids can be used to study protein palmitoylation, a lipid modification crucial for protein trafficking and signaling.

Mapping Protein-Protein Interaction Networks and Signaling Pathways

Understanding the intricate networks of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling. This compound, in conjunction with proximity labeling techniques, enables the mapping of these interaction networks. In a proximity labeling experiment, a protein of interest is fused to an enzyme that generates a reactive species, which then modifies nearby proteins with a bioorthogonal handle (e.g., an alkyne). These modified proteins are then labeled with this compound via a click reaction and identified by mass spectrometry. This strategy has been applied to elucidate the composition of protein complexes and to map the interactomes of specific proteins within signaling pathways, such as G-protein coupled receptor (GPCR) and Wnt signaling cascades.

Quantitative Data in this compound Applications

The integration of quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), with this compound-based workflows allows for the precise quantification of changes in protein abundance, modification levels, or interaction dynamics under different experimental conditions.

Table 1: Representative Quantitative Data from a Chemical Proteomics Experiment

| Protein ID | Gene Name | Log2 Fold Change (Treatment vs. Control) | p-value |

| P04637 | TP53 | 3.5 | 0.001 |

| Q9Y243 | HDAC1 | 2.8 | 0.005 |

| P62258 | HSP90AA1 | 2.5 | 0.01 |

| P10412 | MYC | 2.1 | 0.02 |

| Q09472 | EP300 | 1.9 | 0.03 |

This table represents hypothetical data for illustrative purposes, demonstrating the type of quantitative information that can be obtained.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based experiments. Below are generalized protocols for key applications.

Protocol 1: General Procedure for Click Chemistry Labeling of Alkyne-Modified Biomolecules

This protocol provides a basic framework for the copper-catalyzed click reaction between an alkyne-modified biomolecule and this compound.

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of a copper(II) sulfate (CuSO4) (e.g., 50 mM in water).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 500 mM in water).

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol).

-

-

Click Reaction:

-

To the alkyne-modified biomolecule solution, add this compound to the desired final concentration (e.g., 100 µM).

-

Add the copper-chelating ligand to a final concentration of (e.g., 100 µM).

-

Add CuSO4 to a final concentration of (e.g., 50 µM).

-

Initiate the reaction by adding the reducing agent to a final concentration of (e.g., 1 mM).

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove excess reagents by methods such as precipitation (e.g., with acetone or ethanol), size-exclusion chromatography, or dialysis.

-

Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the enrichment of biotinylated proteins following a click chemistry reaction.

-

Bead Preparation:

-

Resuspend streptavidin-coated magnetic or agarose beads in a binding buffer (e.g., PBS with 0.1% Tween-20).

-

Wash the beads several times with the binding buffer to remove any preservatives.

-

-

Binding of Biotinylated Proteins:

-

Add the cell lysate or protein solution containing the biotinylated proteins to the prepared streptavidin beads.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

-

Washing:

-

Pellet the beads using a magnet or by centrifugation and discard the supernatant.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. Typical wash buffers may include high salt concentrations, detergents (e.g., SDS), and denaturants (e.g., urea).

-

-

Elution:

-

Elute the captured proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer.

-

Competitive elution with an excess of free biotin.

-

On-bead digestion with a protease like trypsin to directly generate peptides for mass spectrometry analysis.

-

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the logic and outcomes of this compound applications.

Caption: Workflow for chemical proteomics-based target identification.

Caption: Workflow for profiling post-translational modifications.

Caption: Application in Wnt signaling pathway analysis.

Conclusion

This compound, through its central role in click chemistry, provides a robust and adaptable platform for a wide range of applications in molecular biology. From identifying novel drug targets to mapping intricate protein interaction networks and characterizing post-translational modifications, this reagent empowers researchers to gain deeper insights into the fundamental mechanisms of life. The combination of its high specificity, efficiency, and compatibility with quantitative proteomic techniques ensures its continued prominence as an indispensable tool in the modern life sciences laboratory.

References

- 1. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Biotin-C5-Azide

For researchers, scientists, and drug development professionals, the integration of biotin tags into biomolecules via click chemistry is a powerful tool. Biotin-C5-Azide is a key reagent in this process, enabling the efficient and specific labeling of alkyne-modified molecules. While an invaluable compound, its azide functional group necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an organic molecule containing a biotin moiety, a C5 linker, and a terminal azide group. While many supplier Safety Data Sheets (SDS) for this compound and similar biotin-azide compounds indicate that it is not classified as a hazardous substance under GHS and CLP regulations, the presence of the azide group warrants careful handling due to the potential hazards associated with this class of compounds.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H17N5OS | [3][4] |

| Molecular Weight | 255.34 g/mol | |

| Appearance | White to off-white or creamy-white powder/solid | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | -20°C is recommended | |

| Purity | Typically >95% or >98% (HPLC) |

Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing potential explosion hazards. They can also be acutely toxic.

A key indicator of the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms. A general guideline is that the compound is more stable when this ratio is greater than or equal to 3.

For this compound (C10H17N5OS): (Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms = (10 + 1) / 5 = 2.2

Since this ratio is between 1 and 3, this compound should be handled with care, stored at low temperatures, and used in solution when possible. It is advisable to handle it as a potentially explosive compound, especially in its pure, solid form.

Table 2: Hazard Identification for this compound

| Hazard | Description | Mitigation Measures |

| Explosive Potential | As an organic azide, it may be sensitive to heat, shock, friction, or light, and could decompose violently. | Avoid heating, grinding, and exposure to strong light. Use appropriate shielding. Handle small quantities. |

| Toxicity | While specific toxicity data for this compound is limited, many organic azides are considered acutely toxic if inhaled, ingested, or absorbed through the skin. | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE). Avoid generating dust. |

| Reactivity | Reacts violently with strong oxidizing agents. Can form highly explosive heavy metal azides upon contact with heavy metals (e.g., copper, lead, silver, mercury). Reacts with acids to form highly toxic and explosive hydrazoic acid. Can form explosive compounds with halogenated solvents like dichloromethane and chloroform. | Use non-metal spatulas and equipment. Avoid contact with incompatible materials. Store away from acids and heavy metals. Do not use halogenated solvents. |

Safe Handling and Experimental Protocol

A strict adherence to established protocols is crucial for minimizing risks when working with this compound.

-

Work on a Small Scale: Always begin with the smallest possible quantity for any reaction.

-

Use a Chemical Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood.

-

Utilize a Blast Shield: A portable blast shield should be placed between the user and the experimental apparatus inside the fume hood.

-

Avoid Friction and Shock: Handle this compound gently. Avoid grinding the solid or using ground glass joints.

-

Material Compatibility: Use plastic, ceramic, or glass equipment to avoid the formation of shock-sensitive metal azides. Do not use metal spatulas.

-

Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides.

The following PPE must be worn when handling this compound:

-

Eye Protection: Safety glasses or splash goggles are mandatory. A face shield may be necessary if a blast shield is not feasible.

-

Hand Protection: Wear compatible chemical-resistant gloves. Given the high toxicity of some azides, wearing double gloves (e.g., nitrile gloves) is a good practice.

-

Protective Clothing: A lab coat must be worn.

The following is a generalized protocol for using this compound in a copper-catalyzed click reaction. Note: This is a template and should be adapted based on the specific experimental requirements and a thorough risk assessment.

-

Preparation:

-

Ensure the work area in the chemical fume hood is clean and free of incompatible materials.

-

Place a blast shield in front of the reaction setup.

-

Don the appropriate PPE.

-

-

Reagent Preparation:

-

If starting with solid this compound, carefully weigh the required amount using a non-metal spatula.

-

Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a stock solution. It is generally safer to handle azides in solution.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule with the this compound solution in the chosen solvent system.

-

Add the copper catalyst and any necessary ligands or reducing agents.

-

Stir the reaction at the appropriate temperature. Avoid heating if possible, or use carefully controlled heating with appropriate safety measures.

-

-

Work-up and Purification:

-

Quench the reaction as appropriate for the specific protocol.

-

Purify the biotinylated product using methods such as precipitation or chromatography. Avoid concentrating azide-containing reaction mixtures through rotary evaporation or distillation.

-

-

Decontamination and Disposal:

-

Decontaminate all equipment that came into contact with the azide.

-

Dispose of all azide-containing waste in a designated, clearly labeled waste container. Do not mix azide waste with acidic or heavy metal waste.

-

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light. The recommended storage temperature is -20°C. Store away from incompatible materials, especially acids and heavy metals.

-

Disposal: All this compound waste, including dilute solutions, must be disposed of as hazardous waste through an approved chemical waste program. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.

Emergency Procedures

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection if dust is present.

-

For small spills, mechanically take up the material and place it in a suitable container for disposal. Avoid creating dust.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Skin Contact:

-

Immediately wash the affected area with plenty of water.

-

Remove contaminated clothing.

-

Seek medical attention if irritation persists.

-

-

Eye Contact:

-

Rinse cautiously with water for several minutes.

-

Remove contact lenses if present and easy to do.

-

Seek medical attention.

-

-

Inhalation:

-

Move the person to fresh air.

-

Seek medical attention if symptoms occur.

-

-

Ingestion:

-

Rinse mouth with water.

-

Seek medical advice if you feel unwell.

-

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow diagram for the safe handling of this compound.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their experimental workflows, harnessing its capabilities while minimizing potential risks.

References

Methodological & Application

Revolutionizing Bioconjugation: A Detailed Protocol for Biotin-C5-Azide in Copper-Catalyzed Click Chemistry

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of bioconjugation and molecular labeling, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and specificity. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the use of Biotin-C5-Azide in CuAAC reactions. The following sections detail the necessary reagents, optimized reaction conditions for various applications, step-by-step experimental procedures, and methods for the purification of biotinylated products.

Introduction to this compound and CuAAC

This compound is a biotinylation reagent containing a terminal azide group, making it an ideal partner for reaction with alkyne-functionalized molecules via the CuAAC reaction.[1] This bioorthogonal reaction facilitates the formation of a stable triazole linkage, covalently attaching the biotin moiety to a target molecule.[2] The high affinity of biotin for streptavidin can then be exploited for a wide range of applications, including affinity purification, immunoassay development, and cellular imaging.[3] The CuAAC reaction is renowned for its high yield, selectivity, and compatibility with aqueous environments, although the cytotoxicity of the copper catalyst necessitates careful optimization for in vivo applications.[4][5]

Quantitative Data Summary

Successful biotinylation using this compound via CuAAC is dependent on the optimal concentration of each reaction component. The following table summarizes recommended concentration ranges for key reagents across different applications. It is important to note that these are starting points, and empirical optimization is often necessary for specific experimental contexts.

| Reagent | Application | Recommended Concentration Range | Key Considerations |

| This compound | General Bioconjugation | 1.1 - 2 equivalents relative to alkyne | Higher excess may be needed for dilute samples. |

| Labeling in Cell Lysates | 5 µM - 50 µM | Optimal concentration is sample-dependent to balance signal and background. | |

| Fixed/Permeabilized Cell Imaging | 0.5 µM - 10 µM | Lower concentrations are used to minimize background fluorescence. | |

| Alkyne-Modified Biomolecule | General Bioconjugation | 1 equivalent | The limiting reagent in the reaction. |

| Copper(II) Sulfate (CuSO₄) | General Bioconjugation | 50 µM - 1 mM | Higher concentrations can lead to faster reactions but also potential biomolecule damage. |

| Labeling in Cell Lysates | 1 mM - 2 mM | ||

| Live Cell Labeling | 50 µM | Lower concentrations are crucial to minimize cytotoxicity. | |

| Copper(I)-Stabilizing Ligand (THPTA/TBTA) | General Bioconjugation | 1 - 5 equivalents relative to CuSO₄ | THPTA is water-soluble and preferred for biological applications. TBTA is soluble in organic solvents like DMSO. |

| Labeling in Cell Lysates | 5 mM - 10 mM | ||

| Reducing Agent (e.g., Sodium Ascorbate) | General Bioconjugation | 5 - 50 equivalents relative to CuSO₄ | Should be prepared fresh to ensure reducing activity. |

| Labeling in Cell Lysates | 5 mM - 30 mM |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general CuAAC reaction using this compound to label an alkyne-modified protein in solution.

Materials:

-

This compound

-

Alkyne-modified protein solution

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents as listed above. Ensure the sodium ascorbate solution is made fresh immediately before use.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Alkyne-modified protein solution (to a final concentration of 1-10 µM).

-

This compound (to a final concentration of 1.1-2 equivalents relative to the alkyne-modified protein).

-

PBS to adjust the total reaction volume.

-

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly to mix.

-

Addition of Catalyst: Add the catalyst premix to the reaction tube containing the protein and biotin-azide. The final concentration of CuSO₄ should be between 50 µM and 1 mM.

-

Initiation of Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 times that of the CuSO₄.

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

-

Purification: Proceed to the purification of the biotinylated protein.

Purification of Biotinylated Product

Post-reaction, it is crucial to remove unreacted biotin-azide, the copper catalyst, and other reagents.

1. Protein Precipitation (for robust proteins):

-

Add 4 volumes of ice-cold acetone or methanol to the reaction mixture.

-

Incubate at -20°C for at least 30 minutes to precipitate the protein.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Carefully decant the supernatant.

-

Wash the pellet with cold acetone or methanol and repeat the centrifugation.

-

Air-dry the pellet and resuspend in a suitable buffer.

2. Affinity Purification using Streptavidin Agarose:

-

Equilibrate streptavidin agarose beads with a binding buffer (e.g., PBS).

-

Add the reaction mixture to the equilibrated beads.

-

Incubate for 1-2 hours at room temperature or 4°C with gentle agitation to allow the biotinylated protein to bind to the streptavidin.

-

Wash the beads several times with the binding buffer to remove unbound components.

-

Elute the biotinylated protein using a competitive elution buffer containing free biotin or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer), depending on the downstream application.

Visual Representations

To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.

References

- 1. abpbio.com [abpbio.com]

- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click reagents - Synvenio [synvenio.com]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-C5-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used for covalently labeling biomolecules. This reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]

Biotin-C5-Azide is a biotinylation reagent containing an azide functional group. It serves as a versatile tool for introducing biotin moieties onto biomolecules that have been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The subsequent high-affinity interaction between biotin and streptavidin can be exploited for the detection, purification, and visualization of tagged biomolecules.

Applications of SPAAC with this compound

The versatility of SPAAC using this compound has led to its widespread adoption in various research and drug development applications:

-

Proteomics: Identification and quantification of newly synthesized proteins, analysis of post-translational modifications, and mapping of protein-protein interactions.

-

Glycobiology: Labeling and visualization of glycans in vitro and in vivo to study their roles in cellular processes and disease.

-

Nucleic Acid Research: Site-specific labeling of DNA and RNA for studying their dynamics and interactions.

-

Cell Imaging: Live-cell imaging and tracking of biomolecules to understand their localization and trafficking.

-

Drug Development: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Data Presentation: Reaction Kinetics of Strained Alkynes with Azides

The choice of the strained alkyne is critical as it significantly influences the reaction rate of the SPAAC reaction. The second-order rate constants (k₂) are a common measure of reaction kinetics, with higher values indicating faster reactions. The following table summarizes the reported second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a good proxy for the reactivity with this compound.

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | [3] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | [3] |

| Bicyclononyne | BCN | ~0.14 | [3] |

| Monofluorinated cyclooctyne | MOFO | Lower than DIBO | |

| Difluorinated cyclooctyne | DIFO | Lower than DIBO | |

| Biarylazacyclooctynone | BARAC | Higher than DBCO |

Note: Reaction rates can be influenced by factors such as the specific azide, solvent, temperature, and pH.

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins in Mammalian Cells

This protocol describes the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by SPAAC ligation with a DBCO-functionalized biotin.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

DBCO-PEG4-Biotin

-

DMSO

-

Streptavidin-conjugated beads

Procedure:

-

Cell Culture and Methionine Depletion:

-

Culture mammalian cells to the desired confluency.

-

Aspirate the complete medium and wash the cells twice with warm PBS.

-

Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

-

-

Metabolic Labeling with AHA:

-

Supplement the methionine-free medium with AHA to a final concentration of 25-50 µM.

-

Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

SPAAC Reaction:

-

Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in DMSO.

-

Add the DBCO-PEG4-Biotin stock solution to the cell lysate to a final concentration of 100 µM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification of Biotinylated Proteins:

-

Equilibrate streptavidin-conjugated beads by washing them three times with lysis buffer.

-

Add the equilibrated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads according to the manufacturer's instructions.

-

-

Downstream Analysis:

-

The enriched proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 2: Labeling of Cell Surface Proteins

This protocol details the labeling of cell surface proteins that have been metabolically engineered to display azide groups on their glycans.

Materials:

-

Mammalian cells expressing azide-modified cell surface glycans (e.g., after incubation with peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

-

PBS

-

This compound

-

Strained alkyne (e.g., DBCO-NHS ester)

-

DMSO

-

Quenching solution (e.g., 10 mM Tris-HCl, pH 7.5)

-

Fluorescently labeled streptavidin

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

SPAAC Reaction:

-

Prepare a 10 mM stock solution of the strained alkyne (e.g., DBCO-NHS ester) in DMSO.

-

Add the strained alkyne stock solution to the cell suspension to a final concentration of 50-100 µM.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Biotinylation:

-

Wash the cells twice with PBS to remove unreacted strained alkyne.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the cell suspension to a final concentration of 100-200 µM.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Quenching and Washing:

-

Add the quenching solution to stop the reaction.

-

Wash the cells three times with PBS.

-

-

Detection:

-

Resuspend the cells in PBS containing a fluorescently labeled streptavidin conjugate.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

-

Protocol 3: Intracellular Protein Labeling Following Fixation and Permeabilization

This protocol outlines the labeling of intracellular proteins that have been metabolically labeled with an azide-containing amino acid, followed by cell fixation and permeabilization.

Materials:

-

Cells metabolically labeled with an azide-containing amino acid (as in Protocol 1)

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-